molecular formula C13H19BO2S B2849541 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1979157-06-6

2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2849541
CAS No.: 1979157-06-6
M. Wt: 250.16
InChI Key: GGFYXFSRHYPEQE-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) backbone. Its structure includes a thiophene ring substituted with a cyclopropyl group at the 5-position, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The cyclopropyl-thiophene moiety enhances steric and electronic tunability, which is critical in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(5-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-8-7-10(17-11)9-5-6-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFYXFSRHYPEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-cyclopropylthiophene-2-boronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thioethers or thiols.

  • Substitution: Substituted thiophenes.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: Thiophene derivatives are known for their biological activity, and this compound can be used as a building block in the synthesis of biologically active molecules.

Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the compound acts as a boronic acid derivative that forms a complex with a palladium catalyst, facilitating the cross-coupling reaction. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in the aromatic core (thiophene vs. benzene/naphthalene) and substituents (halogens, alkoxy, alkyl groups). Below is a comparative summary:

Compound Core Structure Substituents Molecular Formula Key Applications
Target Compound Thiophene 5-Cyclopropyl C₁₄H₂₁BO₂S Cross-coupling; Drug discovery
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzene 5-Cl, 2-CH₃ C₁₃H₁₇BClO₂ Organic synthesis intermediates
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzene 5-Cyclopropyl, 2-OCH₃ C₁₆H₂₃BO₃ Catalysis; Polymer chemistry
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophene 5-CF₂H C₁₁H₁₅BF₂O₂S Fluorinated drug candidates
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzene 3,5-Cl₂ C₁₂H₁₅BCl₂O₂ Agrochemical intermediates

Reactivity and Stability

  • Electron-Deficient Cores : Chloro-substituted analogs (e.g., ) exhibit higher electrophilicity at the boron center, accelerating transmetalation in cross-coupling but reducing hydrolytic stability .
  • Thiophene vs. Benzene : Thiophene-based derivatives (target, ) show enhanced conjugation, improving their utility in optoelectronic materials. However, sulfur coordination can complicate catalytic cycles .
  • Cyclopropyl Effect : The cyclopropyl group in the target compound and introduces steric bulk, which stabilizes the boron center against hydrolysis but may slow reaction kinetics .

Biological Activity

The compound 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}B1_{1}O2_{2}S
  • Molecular Weight : 235.23 g/mol

The presence of the cyclopropyl and thiophene moieties suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing boron and thiophene structures exhibit various biological activities including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The specific biological activities of This compound are summarized below.

1. Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. For instance:

  • In vitro studies have shown that similar dioxaborolanes can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition of LDH can lead to reduced lactate production and subsequent apoptosis in cancer cells .
  • Cell Line Studies : In experiments using MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) cell lines, compounds structurally related to this dioxaborolane demonstrated IC50_{50} values in the low micromolar range (around 600 nM), indicating significant cytotoxicity .

2. Enzyme Inhibition

Research has highlighted the role of dioxaborolanes as enzyme inhibitors:

  • Lactate Dehydrogenase Inhibition : The compound was found to inhibit LDH activity with a reported IC50_{50} value of approximately 450 nM in A673 cells. This suggests that it may interfere with the glycolytic pathway in tumors .

3. Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity profile:

  • Skin and Eye Irritation : Preliminary safety assessments indicate that similar compounds can cause skin irritation (H315) and serious eye irritation (H319), which necessitates careful handling in laboratory settings .

Case Study 1: Lactate Dehydrogenase Inhibitors

A focused study on pyrazole-based lactate dehydrogenase inhibitors revealed that structural modifications significantly influenced their potency. The introduction of different substituents on the cyclopropyl group resulted in varying degrees of enzyme inhibition and cellular potency . This suggests that similar modifications to our compound could yield derivatives with enhanced biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

An SAR analysis conducted on related dioxaborolanes indicated that specific substituents could enhance binding affinity for LDH. For example, modifications that increased lipophilicity improved cellular uptake and potency against cancer cell lines . This highlights the potential for optimizing the structure of this compound for improved therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves:

Functionalization of thiophene with a cyclopropyl group via cyclopropanation of allylic intermediates.

Boronation using pinacol borane (HBpin) under Pd catalysis to form the dioxaborolane ring.
Key parameters include anhydrous conditions, inert atmosphere (argon/nitrogen), and catalyst optimization (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and dioxaborolane ring (δ ~1.3 ppm for tetramethyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 237.11 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement of the thiophene-boronate moiety (if crystalline) .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer :

  • Cross-Coupling Reactions : Acts as a boronate ester partner in Suzuki-Miyaura reactions for C–C bond formation.
  • Heterocycle Functionalization : The cyclopropyl-thiophene moiety enables access to strained-ring systems in medicinal chemistry.
    Example: Coupling with aryl halides under Pd catalysis (e.g., 1 mol% Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence cross-coupling efficiency?

  • Methodological Answer :

  • Steric Effects : The cyclopropyl group’s sp³ hybridization may hinder transmetallation steps, requiring bulky ligands (e.g., XPhos) to stabilize intermediates.
  • Electronic Effects : The electron-withdrawing nature of the thiophene ring enhances boron center electrophilicity, accelerating oxidative addition.
    Comparative studies with non-cyclopropyl analogs (e.g., methylthio substituents) show ~15% lower yields due to steric hindrance .

Q. How can contradictory data on catalytic efficiency across studies be resolved?

  • Methodological Answer :

  • Systematic Parameter Screening : Vary catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (THF vs. DME).
  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps.
    Example: Conflicting reports on PdCl₂(dppf) efficiency may arise from trace oxygen impurities, which deactivate catalysts; thus, rigorous degassing is critical .

Q. What are optimal storage conditions to prevent hydrolysis or oxidation?

  • Methodological Answer :

  • Storage : Argon-filled vials at –20°C, with desiccants (molecular sieves).
  • Stability Assessment : Accelerated aging studies (e.g., 40°C/75% RH for 48 hrs) show <5% degradation via HPLC. Avoid aqueous or protic solvents .

Data Analysis and Experimental Design

Q. How to design experiments assessing substituent effects on boron reactivity?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –Cl) groups.
  • Kinetic Isotope Effect (KIE) Studies : Use deuterated substrates to probe mechanistic pathways (e.g., σ-bond metathesis vs. oxidative addition).
    Data from chlorinated analogs (e.g., 3,5-dichloro derivatives) show 2× faster coupling rates due to enhanced electrophilicity .

Q. What analytical techniques resolve impurities in scaled-up syntheses?

  • Methodological Answer :

  • HPLC-MS : Identifies by-products (e.g., deborylated thiophene or pinacol adducts).
  • Purification : Gradient silica chromatography (hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane).
    Example: Impurities >5% require iterative column runs or preparative HPLC .

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